![molecular formula C11H16BrN3O4 B2726228 3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2384299-59-4](/img/structure/B2726228.png)
3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Description
3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C11H16BrN3O4 and its molecular weight is 334.17. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymer Applications
3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid plays a role in the synthesis of double hydrophilic block copolymers (DHBCs) through reversible addition fragmentation chain transfer (RAFT) polymerization. These polymers, incorporating imidazolium-based ionic liquid monomers, exhibit significant ionic responsiveness and potential applications in smart materials and biotechnology (K. Vijayakrishna et al., 2008).
Biomedical Applications
The compound has contributed to advancements in biomedical sciences, especially in synthesizing functional cyclic carbonates. These carbonates, created from reactive imidazole intermediates, have shown potential in biomedical applications due to their low cytotoxicity on human dermal fibroblasts. This synthesis route enables the creation of polymers with bioactive functionalities, underscoring the compound's versatility in drug delivery systems and tissue engineering (J. V. Olsson et al., 2014).
Antimicrobial Research
In antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antibacterial, antifungal, and antituberculosis activities. Preliminary results show that some of these derivatives exhibit promising activities, indicating the potential for developing new antimicrobial agents (N. Güzeldemirci & O. Küçükbasmacı, 2010).
Catalysis and Organic Synthesis
This chemical also finds applications in catalysis and organic synthesis. For example, it has been used in the synthesis of polyhydroquinoline derivatives, showcasing its utility as a catalyst in promoting efficient and clean reactions. Such applications demonstrate the compound's role in facilitating novel synthetic routes for organic compounds, which could have various industrial and research implications (N. G. Khaligh, 2014).
properties
IUPAC Name |
3-(4-bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREFKMMOCRKKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(N=CN1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
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